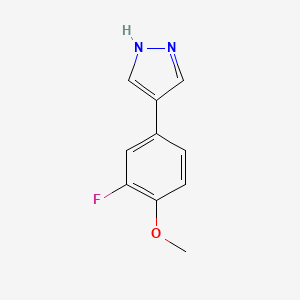

4-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) |

InChI Key |

BDCYQKDSZIJRET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNN=C2)F |

Origin of Product |

United States |

The Pyrazole Scaffold: a Privileged Structure in Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in drug discovery. academicstrive.comglobalresearchonline.netpharmatutor.org This designation stems from its frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs. The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Pyrazole derivatives have demonstrated a broad spectrum of biological activities. academicstrive.comglobalresearchonline.net Their established roles in medicine are diverse and significant, highlighting the importance of this heterocyclic system in the development of new drugs.

Table 1: Examples of Biological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | academicstrive.com |

| Antimicrobial | pharmatutor.org |

| Anticancer | globalresearchonline.net |

| Antiviral | nih.gov |

| Analgesic | globalresearchonline.net |

The prevalence of the pyrazole core in successful pharmaceuticals underscores its importance as a foundational element for designing new therapeutic agents.

Enhancing Biological Profiles: the Importance of Fluorinated and Methoxylated Phenyl Moieties

The substitution pattern on the phenyl ring of 4-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole is critical to its function as a pharmacophore. The strategic placement of fluorine and methoxy (B1213986) groups is a well-established method in medicinal chemistry to enhance a compound's biological activity and pharmacokinetic profile.

Table 2: Effects of Fluorine and Methoxy Substitution in Drug Design

| Substituent | Common Effects on Molecular Properties |

|---|---|

| Fluorine | Increases metabolic stability, enhances binding affinity, modulates lipophilicity and pKa. |

| Methoxy | Acts as a hydrogen bond acceptor, influences physicochemical properties, can be a site for metabolism. |

Research Directions for 4 3 Fluoro 4 Methoxyphenyl 1h Pyrazole Derivatives

General Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The most common of these involves the cyclocondensation of a 1,3-dielectrophilic synthon with a hydrazine (B178648) derivative.

Cyclocondensation Reactions with Hydrazine Derivatives

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a direct and efficient route to this heterocyclic system. These reactions involve the formation of the five-membered ring through the reaction of a hydrazine with a compound containing two electrophilic centers at a 1,3-relationship.

One of the most classical and straightforward methods for pyrazole synthesis is the reaction of 1,3-diketones with hydrazine. organic-chemistry.orgnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The reaction can be catalyzed by acids and is typically carried out in a protic solvent such as ethanol (B145695). organic-chemistry.org

A significant consideration in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines is the potential for the formation of two regioisomeric pyrazoles. nih.govbeilstein-journals.org The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. nih.gov For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide in the presence of an acid has been shown to improve regioselectivity in some cases. organic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |

| 1,3-Diketone | Hydrazine | Acid catalyst, Ethanol | Substituted Pyrazole | Classical, straightforward method. |

| Unsymmetrical 1,3-Diketone | Substituted Hydrazine | Varies | Mixture of regioisomers | Regioselectivity is a key challenge. |

| 1,3-Diketone | Arylhydrazine Hydrochloride | N,N-Dimethylacetamide | 1-Arylpyrazole | Improved regioselectivity in aprotic dipolar solvents. |

α,β-Unsaturated carbonyl compounds, particularly chalcones (1,3-diaryl-2-propen-1-ones), are versatile precursors for the synthesis of pyrazoles. nih.govnih.gov The reaction with hydrazine derivatives typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the pyrazole. uii.ac.id Often, the intermediate pyrazoline is isolated, which can then be oxidized to the corresponding pyrazole. nih.gov

The reaction conditions for the cyclization of chalcones with hydrazines can vary, with common protocols involving refluxing in solvents like ethanol, often in the presence of a catalytic amount of acid, such as acetic acid. uii.ac.idresearchgate.net Microwave-assisted synthesis has also been employed to accelerate this transformation, often leading to higher yields and shorter reaction times. thaiscience.info

To synthesize this compound derivatives via the chalcone (B49325) route, a key intermediate is a chalcone bearing the 3-fluoro-4-methoxyphenyl group. This can be achieved through the Claisen-Schmidt condensation of 3-fluoro-4-methoxybenzaldehyde (B1294953) with an appropriate acetophenone, or conversely, by condensing an aryl aldehyde with 1-(3-fluoro-4-methoxyphenyl)ethanone. For instance, the synthesis of (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one has been reported, which can then be cyclized with hydrazine to form the corresponding pyrazole. acgpubs.org

The Claisen-Schmidt condensation is typically base-catalyzed, using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govcore.ac.uk The chalcone product can then be isolated and subjected to cyclization with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative.

| Acetophenone Derivative | Aldehyde Derivative | Base | Chalcone Product |

| 1-(2,4,6-trimethoxyphenyl)ethanone | 3-Fluoro-4-methoxybenzaldehyde | KOH | (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| 1-(4-methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | KOH | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Utilization of α,β-Unsaturated Carbonyl Compounds (Chalcones)

Regiocontrolled Synthesis of Pyrazole Isomers

As mentioned, the reaction of unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated systems with substituted hydrazines can lead to mixtures of regioisomers. beilstein-journals.org Achieving regiocontrol is a critical aspect of pyrazole synthesis. Several strategies have been developed to address this challenge. One approach involves modifying the electronic nature of the carbonyl groups in a 1,3-diketone to direct the initial nucleophilic attack of the hydrazine to a specific site. nih.gov Another strategy involves the use of directing groups or specific reaction conditions that favor the formation of one isomer over the other. organic-chemistry.org For example, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes can also provide a regioselective route to pyrazoles. rsc.org

Strategies for Introducing the 3-Fluoro-4-methoxyphenyl Moiety

An alternative to constructing the pyrazole ring with the desired aryl group already in place is to introduce the 3-fluoro-4-methoxyphenyl moiety onto a pre-functionalized pyrazole core. This is often achieved through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds. ccspublishing.org.cnnih.gov In the context of pyrazole synthesis, this methodology can be employed to couple a pyrazole bearing a halide or triflate at the 4-position with a 3-fluoro-4-methoxyphenylboronic acid or a related organoboron reagent. ccspublishing.org.cnrsc.org

This approach offers a high degree of flexibility, as a common pyrazole intermediate, such as 4-bromo-1H-pyrazole, can be coupled with a wide variety of boronic acids to generate a library of 4-arylpyrazole derivatives. The reaction conditions for Suzuki-Miyaura couplings typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. ccspublishing.org.cn Microwave irradiation has been shown to significantly accelerate these coupling reactions. rhhz.net

| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Product |

| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1-Methyl-4-phenyl-1H-pyrazole |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | K₂CO₃ | 4-Aryl-3,5-dinitro-1H-pyrazole |

Incorporation via Substituted Precursors

The most classical and direct route to 4-aryl-1H-pyrazoles is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org In this "building block" approach, the 3-fluoro-4-methoxyphenyl group is incorporated into one of the initial reactants.

The synthesis typically begins with a precursor such as a β-diketone, β-ketoester, or an enaminone that contains the 3-fluoro-4-methoxyphenyl moiety. nih.govnih.govchemistryviews.org For instance, a 1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione can be reacted with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The use of substituted hydrazines (e.g., phenylhydrazine (B124118) or methylhydrazine) allows for the introduction of a substituent at the N1 position of the pyrazole ring.

The regioselectivity of the condensation can be a critical factor when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. However, for the synthesis of a 4-aryl pyrazole from a precursor like formylacetophenone, the regiochemistry is generally well-defined. Multicomponent reactions, where an aldehyde, a ketone, and a hydrazine are reacted in a one-pot synthesis, have also emerged as efficient methods for constructing polysubstituted pyrazoles. chemistryviews.org

Table 1: Representative Cyclocondensation Reaction for 4-Aryl-1H-pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 2-(3-Fluoro-4-methoxybenzoyl)-acetaldehyde (or equivalent 1,3-diketone) | Hydrazine hydrate (NH₂NH₂) | Ethanol, Reflux | This compound |

Electrophilic Fluorination in Pyrazole Synthesis

An alternative strategy involves the late-stage introduction of the fluorine atom onto a pre-formed 4-arylpyrazole ring. This is achieved via an electrophilic aromatic substitution reaction. The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic attack. rrbdavc.org

The most common and effective reagent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. rsc.orgsci-hub.se The reaction typically involves treating the substrate, such as 4-(4-methoxyphenyl)-1H-pyrazole, with Selectfluor® in a suitable solvent like acetonitrile. researchgate.netolemiss.edu This method is highly regioselective, yielding the 4-fluoro derivative as the major product. acs.org The reaction can often be accelerated using microwave irradiation. researchgate.net This approach is particularly valuable in medicinal chemistry for accessing fluorinated analogues of biologically active compounds. sci-hub.se

Post-Cyclization Functionalization and Derivatization of Pyrazole Frameworks

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. These modifications involve reactions on the pyrazole ring itself or on substituents attached to it.

Nucleophilic Substitution Reactions

While the pyrazole ring is electron-rich and preferentially undergoes electrophilic substitution at C4, nucleophilic substitution is also possible, typically occurring at the C3 and C5 positions. These positions are rendered more electrophilic by the adjacent nitrogen atoms. For a nucleophilic substitution to occur, a good leaving group, such as a halogen (Cl, Br, I), must be present at the C3 or C5 position. The synthesis of such precursors can be achieved, for example, by iodination of the pyrazole ring using elemental iodine mediated by an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) to functionalize the C4 position, or by lithiation followed by quenching with iodine to functionalize the C5 position. nih.gov Subsequent reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) can then be used to introduce new functional groups.

Reduction of Functional Groups

The pyrazole ring is generally aromatic and stable under many reducing conditions. rrbdavc.org This stability allows for the selective reduction of functional groups attached to the ring without affecting the heterocyclic core. For example, a nitro group on the aryl substituent or elsewhere on the molecule can be reduced to an amine using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). Similarly, ester or carboxylic acid functionalities can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄), and carbonyl groups can be reduced to alcohols with sodium borohydride (B1222165) (NaBH₄). The pyrazole ring itself can be reduced to pyrazoline and subsequently to pyrazolidine, but this typically requires more forcing conditions, such as catalytic hydrogenation at high pressure. rrbdavc.org

Condensation Reactions to Form Complex Pyrazole Derivatives

A powerful method for elaborating the pyrazole scaffold involves introducing a carbonyl group, which can then serve as a handle for various condensation reactions. The Vilsmeier-Haack reaction is a standard method for introducing a formyl group (-CHO) at the C4 position of a pyrazole ring. researchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate hydrazone precursors, which then cyclize to yield 1-aryl-1H-pyrazole-4-carbaldehydes. nih.govchemmethod.com

This pyrazole-4-carbaldehyde is a versatile intermediate. It can undergo a wide range of condensation reactions:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields α,β-unsaturated products. umich.edu

Wittig Reaction: Reaction with phosphorus ylides provides a route to various alkene derivatives.

Schiff Base Formation: Condensation with primary amines, semicarbazide, or thiosemicarbazide (B42300) forms the corresponding imines, semicarbazones, or thiosemicarbazones, which are often biologically active compounds themselves or can be used as intermediates for further cyclization reactions. researchgate.netnih.gov

Reductive Amination Protocols

Reductive amination is a highly effective method for forming C-N single bonds and is a direct extension of the condensation reactions involving pyrazole aldehydes. umich.edu The process involves the reaction of a pyrazole-4-carbaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

Commonly used reducing agents for this one-pot reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent depends on the pH stability of the reactants and the reactivity of the carbonyl group. This protocol provides a straightforward route to N-substituted aminomethyl-pyrazole derivatives, which are important structures in medicinal chemistry. chemistryviews.org

Table 2: Key Post-Cyclization Functionalization Reactions

| Reaction Type | Pyrazole Substrate | Reagents | Product Type |

|---|---|---|---|

| Condensation | 4-Formyl-pyrazole | Malononitrile, Base | 2-(Pyrazol-4-ylmethylene)malononitrile |

| Condensation | 4-Formyl-pyrazole | Aniline | N-(Pyrazol-4-ylmethylene)aniline (Schiff Base) |

| Reductive Amination | 4-Formyl-pyrazole | Benzylamine, NaBH(OAc)₃ | N-(Pyrazol-4-ylmethyl)benzylamine |

| Reduction | 4-(4-Nitrophenyl)-pyrazole | H₂, Pd/C | 4-(4-Aminophenyl)-pyrazole |

Carboxylation and Esterification Reactions

The introduction of carboxyl and ester functionalities to the pyrazole core is a critical step in the synthesis of many derivatives, allowing for further structural modifications. These reactions can be achieved through various synthetic routes, including direct carboxylation of the pyrazole ring or by building the ring from already functionalized precursors.

One approach involves the direct carboxylation of bis(pyrazol-1-yl)alkanes. For instance, the carboxylation of 1,1'-methylenebis(3,5-dimethylpyrazole) can be accomplished using oxalyl chloride, resulting in the corresponding dicarboxylic acid in high yield. nih.gov An alternative strategy is the alkylation of pyrazoles that already contain an ester group, such as ethyl 4-pyrazolecarboxylate. This method involves reacting the pyrazole ester with α,ω-dibromoalkanes in a superbasic medium like KOH/DMSO to yield bis(pyrazol-1-yl)alkane dicarboxylic acid esters. nih.gov

The esterification of pyrazole carboxylic acids is a common transformation. Pyrazole-3-carboxylic acids can be converted into their corresponding acid chlorides, which are then reacted with various alcohols to form the desired esters. researchgate.net For example, 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride reacts with ethanol in the presence of a catalytic amount of pyridine (B92270) to yield the ethyl ester derivative. researchgate.net This highlights a straightforward method for producing a variety of ester derivatives from a common carboxylic acid intermediate.

The table below summarizes representative conditions for these transformations on related pyrazole structures.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,1'-Methylenebis(3,5-dimethylpyrazole) | Oxalyl chloride, reflux | 1,1'-Methylenebis(3,5-dimethylpyrazole-4,4'-dicarboxylic acid) | 83% | nih.gov |

| Ethyl 4-pyrazolecarboxylate | Dibromomethane, KOH/DMSO | Diethyl 1,1'-methylenebis(pyrazole-4,4'-dicarboxylate) | 89% | nih.gov |

| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Ethanol, pyridine | Ethyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 65% | researchgate.net |

Analytical Techniques for Structural Characterization of Synthesized Compounds

The structural elucidation of newly synthesized compounds such as this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide definitive information on the connectivity, composition, and three-dimensional structure of the molecules. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing pyrazole derivatives. rsc.org

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For a compound like this compound, distinct signals are expected for the pyrazole ring protons, the aromatic protons on the phenyl ring, and the methoxy (B1213986) group protons. The pyrazole protons typically appear as singlets or doublets in the aromatic region of the spectrum. researchgate.netchemicalbook.commdpi.com The protons on the substituted phenyl ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group protons typically appear as a sharp singlet around 3.8 ppm. mdpi.comunifi.it

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole and phenyl rings are characteristic and depend on the substituents. cdnsciencepub.comnih.gov The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

The following table presents typical chemical shift ranges for related phenyl-pyrazole structures.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Pyrazole C-H | 7.8 - 9.3 | 115 - 155 | nih.govmdpi.com |

| Phenyl C-H | 7.0 - 8.0 | 119 - 140 | mdpi.comunifi.it |

| Methoxy (OCH₃) | ~3.8 | ~56 | mdpi.comunifi.it |

| C-F | - | ~150-160 (with C-F coupling) | nih.gov |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. tandfonline.com The fragmentation patterns observed in the mass spectrum can also offer structural information. For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and loss of substituents, which is highly dependent on the nature and position of the attached groups. tandfonline.comtandfonline.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule. For derivatives of this compound that have undergone esterification, for example, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected around 1730 cm⁻¹. researchgate.netmdpi.com

This table summarizes the application of each technique in structural characterization.

| Technique | Information Obtained | Reference |

| ¹H NMR | Electronic environment and connectivity of protons. | rsc.orgnih.gov |

| ¹³C NMR | Number and type of carbon atoms. | researchgate.netcdnsciencepub.com |

| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | tandfonline.comresearchgate.netresearchgate.net |

| X-ray Crystallography | Definitive 3D structure, bond lengths, and angles. | researchgate.netnih.govspast.org |

| IR Spectroscopy | Presence of specific functional groups. | researchgate.netmdpi.com |

Antimicrobial Efficacy

Derivatives of the pyrazole nucleus are recognized for their broad-spectrum antimicrobial properties. The introduction of a 3-fluoro-4-methoxyphenyl group at the 4-position of the pyrazole ring has been a strategy in the design of new antimicrobial agents, aiming to enhance potency and modulate the pharmacological profile.

Antibacterial Activity Profile

The antibacterial potential of pyrazole derivatives is well-documented, with various analogs showing efficacy against both Gram-positive and Gram-negative bacteria. Research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives has demonstrated that these compounds can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. Some of these compounds not only prevent the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis but also eradicate preformed biofilms. nih.gov Investigations into their mode of action suggest that they may act on targets that have a global effect on bacterial cell function. rsc.org

In one study, a series of N-(trifluoromethyl)phenyl substituted pyrazoles were synthesized and evaluated for their antibacterial activity. The results, summarized in the table below, highlight the minimum inhibitory concentrations (MIC) against various bacterial strains.

| Compound ID | S. aureus (MRSA) MIC (μg/mL) | E. faecalis (VRE) MIC (μg/mL) |

| Compound A | >128 | >128 |

| Compound B | 3.12 | 6.25 |

| Compound C | 0.78 | 1.56 |

| Compound D | 0.78 | 0.78 |

This table is representative of data for N-(trifluoromethyl)phenyl substituted pyrazole derivatives and not directly of this compound derivatives.

Antifungal Activity Profile

The pyrazole scaffold is also a key component in the development of antifungal agents. A study on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed moderate antifungal activities against several phytopathogenic fungi. nih.gov The in vitro bioassays of these compounds against fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica have shown promising results. nih.gov For instance, certain derivatives displayed over 50% inhibition against G. zeae at a concentration of 100 µg/mL, performing better than some commercial fungicides. nih.gov

| Compound ID | Inhibition against G. zeae (%) at 100 µg/mL |

| 6a | >50 |

| 6b | >50 |

| 6c | >50 |

This table represents data for N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and not directly of this compound derivatives.

Antitubercular Activity

Derivatives of pyrazole have shown significant promise as antitubercular agents. A series of imidazole (B134444) and triazole diarylpyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov The imidazole derivatives, in particular, displayed minimum inhibitory concentrations (MIC90) ranging from 3.95 to 12.03 μg/mL. nih.gov The study indicated that compounds with a chlorobenzene (B131634) ring were generally more active against Mtb. nih.gov This suggests that halogen substitution on the phenyl ring, akin to the fluoro-substitution in the 4-(3-fluoro-4-methoxyphenyl) moiety, is a critical factor for antimycobacterial activity.

| Compound Series | Derivative | MIC90 against Mtb H37Rv (μg/mL) |

| Imidazole Diarylpyrazoles | 11f | 3.95 |

| Triazole Diarylpyrazoles | 12b | 4.35 |

This table represents data for imidazole and triazole diarylpyrazole derivatives and not directly of this compound derivatives.

Anticancer and Antiproliferative Properties

The 4-phenyl-1H-pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity through various mechanisms, including cytotoxicity and enzyme inhibition.

In Vitro Cytotoxicity against Various Human Cancer Cell Lines

A novel pyrazole derivative, structurally similar to the this compound core, has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The compound, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), which features a trifluoromethyl group instead of a fluorine atom, was identified as a highly cytotoxic agent. nih.gov Its activity was assessed against various leukemia, lymphoma, and solid tumor cell lines. The most sensitive cell line to PTA-1 was Jurkat, a leukemia cell line, with a 50% cytotoxic concentration (CC50) of 0.32 µM after 48 hours of incubation. nih.gov

| Cell Line | Cancer Type | CC50 (µM) |

| Jurkat | Leukemia | 0.32 |

| CCRF-CEM | Leukemia | 0.53 |

| K562 | Leukemia | 0.44 |

| Ramos | Lymphoma | 0.39 |

| A549 | Lung Carcinoma | 0.58 |

| HeLa | Cervical Carcinoma | 0.65 |

| MDA-MB-231 | Breast Cancer | 0.42 |

This table presents data for a derivative with a 3-trifluoromethyl-4-methoxyphenyl group, a close analog of the 3-fluoro-4-methoxyphenyl scaffold.

Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2)

Tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), are crucial targets in cancer therapy due to their role in tumor cell proliferation, survival, and angiogenesis. Pyrazole-based compounds have been designed as dual inhibitors of these kinases.

Guided by the pharmacophoric features of known EGFR and VEGFR-2 antagonists, novel series of 4-methoxyphenyl pyrazole and pyrimidine derivatives have been synthesized and evaluated. bohrium.com One particularly potent compound from these studies demonstrated strong antiproliferative effects across five different cancer cell lines, with IC50 values ranging from 2.96 to 9.27 µM. bohrium.com This compound also showed high inhibitory activity against both EGFR and VEGFR-2, with IC50 values of 0.071 µM and 0.098 µM, respectively. bohrium.com These findings underscore the potential of the 4-methoxyphenyl pyrazole core structure, which is closely related to the this compound scaffold, in developing effective dual tyrosine kinase inhibitors for cancer treatment. bohrium.comnih.gov

| Kinase Target | Derivative | IC50 (µM) |

| EGFR | Compound 12 | 0.071 |

| VEGFR-2 | Compound 12 | 0.098 |

This table represents data for a 4-methoxyphenyl pyrimidine derivative and not directly of a this compound derivative, but highlights the potential of the core scaffold.

Enzyme Inhibitory Actions

Pyrazole derivatives have demonstrated a remarkable ability to inhibit a diverse range of enzymes, playing crucial roles in the progression of numerous diseases. This inhibitory action is central to their therapeutic potential, spanning from anti-inflammatory to anticoagulant and anti-tubercular applications.

Inhibition of Specific Enzymes Involved in Disease Pathways

The structural versatility of the pyrazole ring allows for its interaction with the active sites of various enzymes. Research has identified pyrazole-based compounds as potent inhibitors of several key enzyme families, including kinases, cyclooxygenases (COX), and cholinesterases. nih.govresearchgate.netresearchgate.net

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. nih.gov Pyrazole derivatives have been developed as inhibitors of multiple kinases, such as:

TGF-β Type I Receptor Kinase (ALK5): Overexpression of TGF-β is linked to various cancers. mdpi.com Certain 3-substituted-4-(quinoxalin-6-yl) pyrazoles have shown potent ALK5 inhibitory activity. For instance, compound 19b in one study inhibited ALK5 phosphorylation with an IC50 value of 0.28 µM. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): These enzymes are involved in cellular signaling, and their inhibitors are explored for treating inflammatory conditions like arthritis and multiple sclerosis. researchgate.net A series of (1H-pyrazol-4-yl)methanamines showed significant PI3Kγ enzyme inhibitory potential, with one derivative achieving 73% inhibition. researchgate.net

Other Kinases: The pyrazole scaffold is a core component of inhibitors for kinases such as Bcr-Abl, implicated in chronic myeloid leukemia, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle. nih.gov

In the context of inflammation, cyclooxygenase (COX) enzymes are a primary target. researchgate.net The pyrazole derivative FR140423 was found to be a highly selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Furthermore, pyrazole derivatives have been investigated for neurodegenerative disorders. A study on fluorosulfate-containing pyrazole heterocycles identified them as selective butyrylcholinesterase (BuChE) inhibitors, which is a target for Alzheimer's disease therapy. researchgate.net

| Enzyme Target | Pyrazole Derivative Example | Reported Inhibitory Activity | Associated Disease Pathway | Reference |

|---|---|---|---|---|

| TGF-β Type I Receptor Kinase (ALK5) | 3-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl) pyrazole derivative (19b) | IC50 = 0.28 µM | Cancer | mdpi.com |

| Cyclooxygenase-2 (COX-2) | FR140423 | 150-fold more selective for COX-2 than COX-1 | Inflammation | nih.gov |

| PI3Kγ | (1H-pyrazol-4-yl)methanamine derivative | 73% inhibition | Inflammation (e.g., arthritis, lupus) | researchgate.net |

| Butyrylcholinesterase (BuChE) | Pyrazole-5-fluorosulfate (K3) | IC50 = 0.79 µM | Alzheimer's Disease | researchgate.net |

| Bcr-Abl Kinase | Diayrlamide-pyrazole conjugate (Compound 10) | IC50 = 14.2 nM | Chronic Myeloid Leukemia | nih.gov |

Factor Xa Inhibition by Pyrazole-Containing Compounds

Coagulation Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic blood coagulation pathways. doaj.org Its inhibition is a key strategy for the development of modern anticoagulant therapies for treating and preventing thrombotic disorders. nih.gov Several pyrazole-containing compounds have been identified as potent and selective FXa inhibitors. doaj.orgresearchgate.net

Notable examples include:

DPC423: This N-arylpyrazole-5-carboxamide is a synthetic, orally bioavailable, and selective inhibitor of human FXa with a high potency (Ki = 0.15 nM). researchgate.netresearchgate.net

Pyrazolyl Piperidine (B6355638) Analogs: A series of these analogs were designed as FXa inhibitors, with compound 4a , featuring a 4-chlorophenyl substitution, showing the highest in vitro activity with an IC50 value of 13.4 nM. doaj.org

Fused Pyrazole Analogs: Research into both monocyclic and fused pyrazoles led to the identification of analog 16a , which contains a 2'-methylsulfonylphenyl piperidine group and demonstrated excellent potency with an FXa Ki of 0.35 nM. researchgate.net

These findings underscore the suitability of the pyrazole scaffold for designing direct FXa inhibitors, offering alternatives to traditional anticoagulants. doaj.org

| Compound/Class | Inhibitory Activity | Reference |

|---|---|---|

| DPC423 | Ki = 0.15 nM | researchgate.netresearchgate.net |

| Fused Pyrazole (16a) | Ki = 0.35 nM | researchgate.net |

| Pyrazolyl Piperidine (4a) | IC50 = 13.4 nM | doaj.org |

| Anthranilate Derivative (8) | IC50 = 13.4 nM | nih.gov |

Mycobacterium tuberculosis CYP121A1 Inhibition

The rise of drug-resistant tuberculosis necessitates the discovery of drugs that act on novel targets. researchgate.net Cytochrome P450 CYP121A1 is an essential enzyme for the viability of Mycobacterium tuberculosis (Mtb), making it a promising target for new anti-tubercular agents. researchgate.netnih.gov

A series of imidazole and triazole diarylpyrazole derivatives have been synthesized and evaluated for their ability to bind to and inhibit Mtb CYP121A1. nih.govnih.gov In one study, the imidazole series showed promising antimycobacterial activity, with minimum inhibitory concentrations (MIC90) ranging from 3.95–12.03 µg/mL. nih.govnih.gov Spectroscopic analysis confirmed that these compounds bind to the CYP121A1 enzyme. For the triazole series, the methoxy-substituted derivative with a 4-chloroaryl pyrazole (12b ) showed strong type II binding affinity to Mtb CYP121A1 with a dissociation constant (Kd) of 5.13 µM. nih.gov The research identified 4-((1H-Imidazol-1-yl)methyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (11a) as a key structure in this class of inhibitors. nih.gov

| Compound Series | Most Active Example | Mtb CYP121A1 Binding (Kd) | Antimycobacterial Activity (MIC90) | Reference |

|---|---|---|---|---|

| Imidazole Diarylpyrazoles | 11f | 11.73 µM | 3.95–12.03 µg/mL (range) | nih.govnih.gov |

| Triazole Diarylpyrazoles | 12b | 5.13 µM | 4.35–25.63 µg/mL (range) | nih.govnih.gov |

Broad-Spectrum Pharmacological Potential of Pyrazole Derivatives

Beyond specific enzyme inhibition, derivatives of this compound exhibit a wide range of pharmacological effects, including well-documented anti-inflammatory and emerging antiviral properties.

Anti-inflammatory Activities

The anti-inflammatory properties of pyrazole derivatives are among their most well-established activities, with marketed drugs like celecoxib (B62257) featuring this core structure. rjpbr.com The primary mechanism for this effect is often the inhibition of COX enzymes, which catalyze the production of inflammatory prostaglandins. researchgate.net

Studies on novel pyrazole compounds have consistently demonstrated significant anti-inflammatory effects in preclinical models.

The selective COX-2 inhibitor FR140423 dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis in rats, with potency two- to three-fold greater than indomethacin. nih.gov

A series of new heterocyclic derivatives based on a 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole core showed significant anti-inflammatory activities comparable to the reference drug celecoxib. nih.gov

Other studies have confirmed the ability of novel pyrazole and pyrazoline derivatives to inhibit carrageenin-induced paw edema, a standard model for acute inflammation. mdpi.com

These results highlight the continued importance of the pyrazole scaffold in the development of new anti-inflammatory agents, particularly those with improved selectivity and potency. nih.govnih.gov

Antiviral Properties

The development of effective antiviral agents is a critical area of pharmaceutical research. Recent studies have indicated that pyrazole derivatives possess promising activity against a variety of viruses. nih.govresearchgate.net

Foot-and-Mouth Disease Virus (FMDV): A study of nine adamantane-pyrazole derivatives found that diaryl pyrazole derivatives (6a-c ) exhibited marked antiviral activity against FMDV in vitro. researchgate.net In an in vivo mouse model, these compounds provided 100% protection following an FMDV challenge. researchgate.net

Flaviviridae Family: In an effort to develop agents against viruses like Dengue and Zika, a series of 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were synthesized and evaluated, showing potential anti-Flaviviridae activity. frontiersin.org

HIV-1: Certain pyrazole derivatives containing N-naphthyl di- and tri-sulfonic acids have been shown to inhibit HIV-1 infection. nih.gov

While the exploration of pyrazoles as antivirals is more recent compared to their other activities, these findings demonstrate a promising new avenue for this versatile chemical class. nih.govresearchgate.net

| Virus | Pyrazole Derivative Class/Example | Observed Activity | Reference |

|---|---|---|---|

| Foot-and-Mouth Disease Virus (FMDV) | Diaryl pyrazoles (6a-c) | IC50 = 100 µg/ml; 100% protection in mice | researchgate.net |

| Flaviviridae | 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives | Demonstrated anti-Flaviviridae activity | frontiersin.org |

| HIV-1 | 4-Arylhydrazinylidenepyrazol-3-ones with N-naphthyl groups | Inhibition of HIV-1 infection | nih.gov |

Potential in Neurological Disorders

Derivatives of the pyrazole scaffold, a five-membered heterocyclic ring system, have garnered significant attention in medicinal chemistry for their potential therapeutic applications in a range of neurological disorders. nih.govresearchgate.net The versatile structure of the pyrazole nucleus allows for modifications that can interact with key enzymes and receptors implicated in the pathophysiology of neurodegenerative and psychiatric conditions. researchgate.net Research into these compounds has revealed promising activities, including enzyme inhibition and neuroprotective effects, suggesting their potential as lead structures for the development of novel treatments for conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and depression. researchgate.netnih.gov

The therapeutic potential of pyrazole and its related pyrazoline derivatives in neurodegenerative diseases often stems from their ability to inhibit critical enzymes involved in the progression of these disorders. nih.gov For instance, certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Reduced levels of acetylcholine are a well-known characteristic of Alzheimer's disease, and inhibiting AChE is a primary strategy for symptomatic treatment. researchgate.net

Furthermore, pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. nih.govfrontiersin.org MAO-A inhibitors are known to have antidepressant effects, while MAO-B inhibitors are used in the management of Parkinson's disease to prevent the degradation of dopamine. nih.gov The ability of pyrazoline-based compounds to target these enzymes highlights their potential in treating a spectrum of neurological conditions. nih.gov Another avenue of investigation involves the inhibition of neuronal nitric oxide synthase (nNOS), where excessive activity can contribute to neuronal damage. nih.gov

Preclinical studies have demonstrated the neuroprotective benefits of pyrazole-based substances. researchgate.net These effects include shielding neurons from oxidative stress and reducing the formation of amyloid-beta plaques, which are hallmark pathological features of Alzheimer's disease. researchgate.net The antioxidant properties of some derivatives further contribute to their neuroprotective profile. researchgate.net

The following tables summarize the research findings on various pyrazole and pyrazoline derivatives, showcasing their activity against targets relevant to neurological disorders.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives

| Compound | Structure Description | Ki (nM) | IC50 (µM) |

|---|---|---|---|

| A03 | 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 37.7 ± 14.4 | - |

| A12 | 2-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole | 130 ± 4 | 1.3 |

Data sourced from multiple studies investigating the potential of pyrazoline compounds in neurodegenerative disorders. nih.gov

Table 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity of 4,5-dihydro-1H-pyrazole Derivatives

| Compound | Structure Description | Inhibition Percentage (%) |

|---|---|---|

| 11r | 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole | 70 |

| 11e | 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 62 |

Data from a study on nNOS inhibitors with a 4,5-dihydro-1H-pyrazole structure for potential neuroprotective activity. nih.gov

These findings underscore the significant potential of the pyrazole scaffold in the discovery of new therapeutic agents for complex neurological diseases. The structural versatility of these compounds allows for fine-tuning of their activity and selectivity towards various biological targets. nih.gov

Structure Activity Relationship Sar Studies of 4 3 Fluoro 4 Methoxyphenyl 1h Pyrazole Derivatives

Influence of the 3-Fluoro-4-methoxyphenyl Substituent on Biological Efficacy

The 3-fluoro-4-methoxyphenyl group plays a crucial role in the biological activity of these pyrazole (B372694) derivatives. The methoxy (B1213986) group at the 4-position of the phenyl ring is often involved in forming key hydrogen bonds with the target protein. For instance, in the context of kinase inhibitors, the methoxy group can act as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase domain.

The introduction of a fluorine atom at the 3-position has several important implications for the molecule's efficacy. The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing its interaction with the target. This substitution can lead to more favorable binding interactions within the hydrophobic pocket of the kinase. Furthermore, the fluorine atom can enhance metabolic stability by blocking potential sites of metabolism on the phenyl ring.

Studies on related pyrazole derivatives have shown that the presence and position of substituents on the phenyl ring are critical for activity. For example, in a series of pyrazole-based inhibitors, compounds with a 4-methoxyphenyl (B3050149) group demonstrated significant activity, and the addition of a halogen, such as fluorine, at the 3-position often leads to an increase in potency. This enhancement is attributed to a combination of electronic effects and improved metabolic stability.

Impact of Substitutions at Different Positions of the Pyrazole Ring (N-1, C-4, C-5)

Modifications at the N-1, C-4, and C-5 positions of the pyrazole ring are critical for fine-tuning the biological activity, selectivity, and physicochemical properties of 4-(3-fluoro-4-methoxyphenyl)-1H-pyrazole derivatives.

C-4 Position: The C-4 position of the pyrazole ring is adjacent to the 4-(3-fluoro-4-methoxyphenyl) group. Substitutions at this position can influence the orientation of the phenyl ring within the binding pocket. Small, electron-withdrawing groups, such as a cyano or a halogen, at the C-4 position have been shown to enhance the potency of some pyrazole-based inhibitors. These groups can engage in additional interactions with the target protein or modulate the electronic properties of the pyrazole ring. However, bulky substituents at this position are often detrimental to activity as they can cause steric clashes within the binding site.

C-5 Position: The C-5 position of the pyrazole ring is another key site for modification. In many diarylpyrazole inhibitors, this position is substituted with another aryl or heteroaryl ring to achieve additional hydrophobic or pi-stacking interactions with the target. The nature and substitution pattern of the group at C-5 are critical for both potency and selectivity. For example, in the development of certain kinase inhibitors, a methyl group at the C-5 position was found to provide optimal steric hindrance to maximize potency. The table below summarizes the impact of substitutions at different positions of the pyrazole ring on biological activity.

| Pyrazole Position | Type of Substituent | General Impact on Biological Activity |

| N-1 | Small alkyl groups (e.g., methyl) | Can improve metabolic stability by blocking glucuronidation. |

| Heterocyclic rings | Can provide additional interactions, enhancing potency and selectivity. | |

| C-4 | Small electron-withdrawing groups (e.g., cyano, halogen) | May enhance potency through additional binding interactions or electronic modulation. |

| Bulky groups | Often detrimental due to steric hindrance in the binding pocket. | |

| C-5 | Aryl or heteroaryl rings | Can provide additional hydrophobic or pi-stacking interactions, improving potency. |

| Small alkyl groups (e.g., methyl) | Can provide optimal steric hindrance to maximize potency. |

Correlation between Halogenation and Metabolic Stability/Lipophilicity

Halogenation, particularly fluorination, is a widely used strategy in medicinal chemistry to improve the metabolic stability and modulate the lipophilicity of drug candidates. The introduction of fluorine atoms into the this compound scaffold can have a profound impact on its pharmacokinetic properties.

| Halogen | Effect on Metabolic Stability | General Effect on Lipophilicity (logP) |

| Fluorine (F) | Increases stability due to strong C-F bond | Can slightly increase or decrease depending on the molecular environment |

| Chlorine (Cl) | Can increase stability | Generally increases |

| Bromine (Br) | Can increase stability | Generally increases |

| Trifluoromethyl (CF3) | Significantly increases stability | Significantly increases |

Design Principles for Optimizing Potency and Selectivity

Target-Specific Interactions: A key design principle is to maximize favorable interactions with the intended biological target, often a kinase. This involves designing substituents that can form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with key amino acid residues in the binding site. For example, the pyrazole core itself can act as a scaffold to position other functional groups correctly. The N-1 and N-2 atoms of the pyrazole can act as hydrogen bond acceptors or donors.

Exploiting Selectivity Pockets: Achieving selectivity against other related proteins is a major challenge in drug design. One strategy is to design substituents that can exploit unique features of the target's binding pocket that are not present in off-target proteins. For instance, introducing a bulky group at a position where the target has a larger pocket compared to other kinases can enhance selectivity.

Modulating Physicochemical Properties: Optimizing properties such as solubility, permeability, and metabolic stability is crucial for developing a successful drug candidate. As discussed previously, strategic halogenation is a common tool for improving metabolic stability. The introduction of polar groups or ionizable functions can improve solubility. A balance must be struck, as modifications that improve one property may negatively impact another. For example, increasing potency through the addition of large hydrophobic groups may lead to poor solubility.

Structure-Based and Ligand-Based Design: Both structure-based and ligand-based drug design approaches are employed to guide the optimization process. When the 3D structure of the target protein is known, molecular docking and modeling can be used to predict how different derivatives will bind and to design new compounds with improved interactions. In the absence of a target structure, ligand-based methods, such as QSAR (Quantitative Structure-Activity Relationship), can be used to build models that correlate the chemical structures of known active compounds with their biological activity.

By systematically applying these design principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with optimized potency, selectivity, and drug-like properties.

Computational Chemistry and Theoretical Investigations of 4 3 Fluoro 4 Methoxyphenyl 1h Pyrazole Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ufrj.br Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31+G(d) are frequently employed to achieve a balance between accuracy and computational cost for studying pyrazole (B372694) derivatives. researchgate.netnih.govscirp.org These calculations provide a foundational understanding of the molecule's intrinsic properties.

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. For 4-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole, this process involves calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy. materialsciencejournal.orgsuperfri.org

Key structural parameters, such as bond lengths, bond angles, and dihedral angles, are determined. A critical parameter for this molecule is the dihedral angle between the pyrazole ring and the 3-fluoro-4-methoxyphenyl ring, which dictates the degree of planarity and conjugation between the two ring systems. researchgate.netnih.gov For similar bi-aryl pyrazole structures, this angle often confirms a non-planar or twisted conformation. researchgate.netnih.gov DFT calculations for related substituted pyrazoles have shown excellent agreement between theoretical and experimental values obtained from X-ray crystallography. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data Based on Similar Structures)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C1-N1 | 1.345 | N1-N2-C3 | 105.1 |

| N1-N2 | 1.356 | N2-C3-C4 | 111.5 |

| N2-C3 | 1.332 | C3-C4-C5 | 106.2 |

| C3-C4 | 1.441 | C4-C5-N1 | 105.9 |

| C4-C5 | 1.380 | C5-N1-N2 | 111.3 |

| C4-C(Aryl) | 1.485 | C3-C4-C(Aryl) | 128.5 |

| C(Aryl)-F | 1.358 | C5-C4-C(Aryl) | 125.3 |

Electronic Structure and Reactivity Analysis

Once the geometry is optimized, the electronic properties can be analyzed. The pyrazole ring is an electron-rich heterocyclic system. mdpi.com Within the scaffold, the N2 nitrogen typically acts as a nucleophilic center, while the C4 position is often susceptible to electrophilic attack. mdpi.com The substituents on the phenyl ring—the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group—modulate the electron density distribution across the entire molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing this distribution. ufrj.br The MEP surface illustrates the regions of positive and negative electrostatic potential, identifying likely sites for nucleophilic and electrophilic interactions. For pyrazole derivatives, the most negative regions (red/yellow) are typically located around the nitrogen atoms, indicating their role as hydrogen bond acceptors, while the most positive regions (blue) are often found near the pyrazole N-H proton, making it a potential hydrogen bond donor. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com In pyrazole derivatives, the HOMO is often localized on the phenyl ring system, while the LUMO may be distributed across the pyrazole moiety, though the exact distribution depends on the substituents. researchgate.netresearchgate.net

Table 2: Calculated FMO Properties for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative measure of the molecule's stability and reactivity profile. derpharmachemica.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

High chemical hardness and a low electrophilicity index are generally associated with greater molecular stability. researchgate.net

Table 3: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.194 |

| Electrophilicity Index (ω) | 2.623 |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govresearchgate.net This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govbioinformation.net Pyrazole derivatives are known to be potent inhibitors of various protein kinases, such as VEGFR, RET kinase, and CDKs, which are often implicated in cancer and other diseases. nih.govnih.govasianjpr.comnih.govmdpi.commdpi.com

Prediction and Characterization of Ligand-Target Interactions

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (the pyrazole derivative) and the protein target (e.g., the ATP-binding site of a kinase). The ligand is then placed into the binding site, and its conformational flexibility is explored to find the most favorable binding pose, which is typically the one with the lowest binding energy or docking score. nih.govbioinformation.net

Analysis of the best-docked pose reveals key molecular interactions responsible for binding affinity and specificity. These interactions commonly include:

Hydrogen Bonds: Often formed between the pyrazole's nitrogen atoms (N-H as a donor, N2 as an acceptor) and amino acid residues in the protein's hinge region (e.g., with backbone atoms of residues like Cys or Met). mdpi.com

Hydrophobic Interactions: The phenyl and pyrazole rings can engage in hydrophobic interactions with nonpolar residues like Leu, Val, Ala, and Phe. researchgate.net

π-π Stacking: Aromatic rings in the ligand can stack with the side chains of aromatic amino acids like Phe, Tyr, or Trp. researchgate.net

Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

These studies can predict which derivatives in a series are likely to be the most potent inhibitors, guiding further synthesis and biological evaluation. nih.govmdpi.comnih.gov

Table 4: Example Molecular Docking Results for this compound against a Protein Kinase (Hypothetical)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| VEGFR-2 (PDB: 2QU5) | -8.9 | Cys919 | Hydrogen Bond (N-H donor) |

| Asp1046 | Hydrogen Bond (N acceptor) | ||

| Val848, Ala866 | Hydrophobic | ||

| Phe1047 | π-π Stacking |

Assessment of Binding Affinities to Biological Targets

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method is instrumental in screening potential drug candidates and elucidating their mechanism of action at a molecular level. For pyrazole derivatives, docking studies have been employed to evaluate their potential as inhibitors for a variety of biological targets, particularly in the realm of cancer therapy where protein kinases are of significant interest. nih.govresearchgate.netnih.gov

Although direct binding affinity data for this compound is not available, studies on analogous compounds with substituted phenyl rings at the C4 or C5 position of the pyrazole core highlight the common practice of using docking simulations to estimate their therapeutic potential. For instance, a study on various 1H-pyrazole derivatives investigated their binding energies against several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.netnih.gov

One of the tested compounds, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, which features a methoxyphenyl group similar to the target compound, was shown to have a binding energy of -8.57 kJ/mol with the Aurora A kinase. nih.govresearchgate.net This suggests a potentially favorable interaction. Another derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which contains a fluorophenyl moiety, was evaluated for its binding affinity to the human estrogen receptor alpha (ERα), a key target in breast cancer. mdpi.com The docking results for this compound indicated a strong binding affinity of -10.61 Kcal/mol. mdpi.com

These examples underscore the utility of computational methods in assessing the binding potential of pyrazole derivatives. The binding energies obtained from such studies are crucial in prioritizing compounds for further experimental validation.

| Compound Name | Target Protein | Binding Energy |

|---|---|---|

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 kJ/mol |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor Alpha (ERα) | -10.61 Kcal/mol |

In Silico Approaches for Predicting and Validating Biological Activities

Beyond assessing binding affinities, a range of in silico methods are utilized to predict and validate the biological activities of novel compounds. These approaches are often used in the early stages of drug discovery to screen large libraries of molecules and to understand the structural features that contribute to their activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For pyrazole derivatives, 2D-QSAR and 3D-QSAR studies can be employed to predict the activity of new analogs based on the properties of known compounds. These models can help in identifying the key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are crucial for the desired biological effect. ej-chem.org

In addition to QSAR, other in silico tools are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of pyrazole derivatives. allsubjectjournal.com Software like Molinspiration and PASS (Prediction of Activity Spectra for Substances) can be used to calculate various molecular properties and predict the biological activity spectrum of a compound based on its structure. allsubjectjournal.com These predictions help in filtering out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, thus saving time and resources in the drug development pipeline. allsubjectjournal.com

For instance, in silico design and analysis of pyrazole derivatives often involve checking for compliance with Lipinski's rule of five, which helps in assessing the drug-likeness of a compound and its potential for oral bioavailability. allsubjectjournal.com These computational predictions provide a comprehensive profile of a potential drug candidate before it is synthesized and tested in the laboratory.

Preclinical Research and Therapeutic Prospects of 4 3 Fluoro 4 Methoxyphenyl 1h Pyrazole Derivatives

In Vitro Pharmacological Screening and Lead Compound Identification

The preclinical evaluation of novel chemical entities begins with in vitro pharmacological screening to identify their biological targets and elucidate their mechanism of action. Derivatives of the pyrazole (B372694) scaffold are frequently subjected to a battery of assays to determine their potential as therapeutic agents.

A key area of investigation for pyrazole derivatives is their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes. For instance, a study on the pyrazole derivative FR140423, which contains a 4-methoxyphenyl (B3050149) group, revealed it to be a highly selective inhibitor of COX-2 over COX-1. In assays using recombinant human enzymes, FR140423 was 150 times more selective for inhibiting prostaglandin (B15479496) E2 formation by COX-2 compared to COX-1. nih.gov This selectivity is a critical attribute for developing non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects, which are commonly associated with non-selective COX inhibition. researchgate.net

Similarly, extensive screening of pyrazole derivatives has been conducted to identify novel anticancer agents. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines. For example, a series of phenylbipyridinylpyrazoles were screened at a concentration of 10 µM against over 60 tumor cell lines by the U.S. National Cancer Institute (NCI). nih.gov From this screening, specific compounds demonstrated a broad spectrum of activity, indicating their potential as lead compounds for further development. nih.gov The cytotoxic effects of novel 1,3,4-trisubstituted pyrazole candidates have also been assessed against various human tumor cell lines, with some derivatives showing potent activity, particularly against colon, non-small cell lung, CNS, and renal cancer cell lines. alliedacademies.org

The data below summarizes the in vitro screening results for representative pyrazole derivatives, highlighting their inhibitory concentrations and selectivity.

| Compound Class | Target | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole Derivative (FR140423) | COX-1/COX-2 | Recombinant Human Enzyme Assay | 150-fold more selective for COX-2 over COX-1 | nih.gov |

| Phenylbipyridinylpyrazoles | ~60 Human Cancer Cell Lines | NCI-60 Screen | Broad spectrum of antiproliferative activity | nih.gov |

| 1,3,4-Trisubstituted Pyrazoles | Multiple Human Cancer Cell Lines | Cytotoxicity Assay (GI50) | Potent activity with GI50 range from 0.52 to 5.15 µM | alliedacademies.org |

| 1,3-Disubstituted Pyrazole Derivatives | Prostaglandin Synthesis | Anti-inflammatory Screening | Significant prostaglandin inhibition | nih.gov |

Potential as Pharmaceutical Agents in Specific Therapeutic Areas

The results from in vitro screening guide the exploration of pyrazole derivatives for specific therapeutic applications. The structural features of the 4-(3-fluoro-4-methoxyphenyl)-1H-pyrazole moiety suggest potential in several key disease areas.

Anti-inflammatory and Analgesic Agents: The demonstrated selectivity of pyrazole derivatives for the COX-2 enzyme strongly supports their development as anti-inflammatory and analgesic drugs. nih.gov The compound FR140423 not only showed potent anti-inflammatory effects in animal models of edema and arthritis but also exhibited significant anti-hyperalgesic effects. nih.gov This suggests that derivatives of this class could be effective in treating both inflammatory conditions and associated pain. Furthermore, a broad range of 1,3-disubstituted pyrazole derivatives have shown significant anti-inflammatory activities, comparable to the reference drug celecoxib (B62257), by inhibiting prostaglandin synthesis. nih.gov The analgesic effects of some pyrazole derivatives may also involve mechanisms beyond COX inhibition, as suggested by the opioid-antagonist-reversible effects of FR140423 in certain pain models. nih.gov

Anticancer Agents: Cancer remains a primary focus for the development of pyrazole-based therapeutics. nih.gov The pyrazole scaffold is a component of several approved kinase inhibitors used in oncology. globalresearchonline.net The antiproliferative activity observed in cell-based assays points to the potential of these compounds to interfere with tumor cell growth and multiplication. nih.gov Research has identified pyrazole derivatives that act as dual inhibitors of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor development and angiogenesis. frontiersin.org The ability of certain pyrazoles to induce apoptosis and cause cell cycle arrest in cancer cells further underscores their potential as chemotherapeutic agents. thieme-connect.com

Other Therapeutic Areas: The versatility of the pyrazole scaffold extends to other areas as well. Derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, antidepressant, anticonvulsant, and antidiabetic properties. globalresearchonline.net For example, specific pyrazole and pyrano[2,3-c]pyrazole derivatives have shown promising activity against the parasite Leishmania major, suggesting their potential as antileishmanial agents. nih.gov The incorporation of fluorine and methoxy (B1213986) groups on the phenyl ring can enhance properties like metabolic stability and cell permeability, making these compounds attractive candidates for treating a wide range of diseases. mdpi.com

The following table outlines the therapeutic potential of pyrazole derivatives based on preclinical findings.

| Therapeutic Area | Mechanism of Action | Preclinical Evidence | Reference |

|---|---|---|---|

| Inflammation & Pain | Selective COX-2 Inhibition | Reduced paw edema and hyperalgesia in animal models | nih.gov |

| Cancer | Antiproliferative, Apoptosis Induction, Kinase Inhibition (EGFR, VEGFR-2) | Broad cytotoxicity against human cancer cell lines | nih.govalliedacademies.orgfrontiersin.org |

| Leishmaniasis | Inhibition of parasitic growth (e.g., targeting 14-alpha demethylase) | In vitro activity against Leishmania major promastigotes | nih.gov |

Role as Key Intermediates in the Synthesis of Advanced Bioactive Molecules

Beyond their own potential therapeutic activities, compounds like this compound serve as crucial building blocks, or intermediates, for the synthesis of more complex, often polycyclic, bioactive molecules. The pyrazole ring is a versatile scaffold that can be readily functionalized, allowing chemists to construct diverse molecular architectures. researchgate.net

A prominent example of this utility is the use of a pyrazole-4-carboxaldehyde derivative as a starting material for an array of heterocyclic compounds. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used to synthesize a library of molecules containing various fused and conjugated ring systems. nih.gov Through reactions with different reagents, the carboxaldehyde group can be transformed to build adjacent rings, leading to the creation of:

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidines

Pyrazolo[3,4-c]pyrazoles

Pyridines and Pyrimidines conjugated to the pyrazole core nih.govfrontiersin.org

These more complex structures are often designed to interact with specific biological targets with high affinity and selectivity. The initial pyrazole intermediate provides a stable and reliable foundation upon which these advanced molecular scaffolds can be assembled. This synthetic strategy is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space to identify novel drug candidates.

Q & A

Q. What are the common synthetic routes for 4-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, Suzuki-Miyaura couplings, or nucleophilic substitution. For this compound, a multi-step approach is often employed:

Precursor Preparation : Start with fluorinated and methoxylated aryl boronic acids for cross-coupling reactions.

Cyclization : Use hydrazine derivatives with α,β-unsaturated ketones or aldehydes under reflux conditions (e.g., ethanol, 80°C, 12–24 hours).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity.

Q. Key Optimization Factors :

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive substituents.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. Example Reaction Setup :

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 65% | 90% | |

| 2 | Hydrazine hydrate, ethanol, reflux | 75% | 95% |

Q. Which spectroscopic techniques are most effective for characterizing the structure of pyrazole derivatives, and how are data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrazole ring protons at δ 6.5–8.5 ppm). Splitting patterns reveal adjacent substituents.

- ¹³C NMR : Confirm carbonyl (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₀H₈FNO₂).

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).

Q. Data Interpretation Example :

- Fluorine Substituent Effects : Electron-withdrawing -F groups deshield adjacent protons, shifting NMR peaks downfield .

- Methoxy Group Confirmation : A singlet integrating for 3H in ¹H NMR confirms the -OCH₃ group .

Q. What initial biological screening assays are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Anti-inflammatory Screening :

- COX-2 Inhibition : ELISA-based assays quantify prostaglandin E₂ reduction.

- Cytotoxicity :

- MTT Assay : Evaluate viability in cancer cell lines (e.g., HeLa, MCF-7) .

Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, aspirin for COX-2).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time).

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out batch variability .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 3-fluoro vs. 4-fluoro analogs) to identify substituent-dependent trends .

Case Study : Discrepancies in COX-2 inhibition may arise from differences in fluorophenyl group orientation, affecting binding pocket interactions .

Q. What strategies are employed to optimize the selectivity and potency of this compound in target interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with targets like kinases or GPCRs.

Example : Introducing a trifluoromethyl group at position 3 increases metabolic stability and target affinity .

Q. How do computational methods contribute to understanding the structure-activity relationships of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., nucleophilic pyrazole nitrogen).

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time to assess binding stability.

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Cross-validate computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.